BENGHE Foundational & Exploratory

Check Availability & Pricing

derivatives and analogs of 5-Formylsalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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An In-depth Technical Guide to Derivatives and Analogs of 5-Formylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylsalicylic acid (5-FSA), a key derivative of salicylic acid, presents a versatile scaffold
for the development of novel therapeutic agents. Its unique molecular architecture, featuring a
formyl, a hydroxyl, and a carboxylic acid group on a benzene ring, allows for a multitude of
chemical modifications, leading to a diverse range of derivatives and analogs.[1] While
research into the specific biological activities of 5-formylsalicylic acid derivatives is an
emerging field, the well-established pharmacological profiles of other salicylic acid analogs
provide a strong rationale for their investigation. This technical guide offers a comprehensive
overview of the synthesis, potential biological activities, and proposed mechanisms of action of
5-formylsalicylic acid derivatives, drawing on data from closely related compounds to
illustrate their therapeutic potential.

The primary derivatives explored in this guide are Schiff bases, hydrazones, and metal
complexes, which have demonstrated a broad spectrum of biological activities, including
anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This document provides detailed
experimental protocols for the synthesis of these derivatives and for key biological assays.
Quantitative data from various studies have been aggregated into structured tables to facilitate
comparison and preliminary structure-activity relationship (SAR) analysis. Furthermore,
potential signaling pathways that may be modulated by these compounds are visualized
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through detailed diagrams to provide a deeper understanding of their possible molecular
interactions.

Chemical Properties of 5-Formylsalicylic Acid

5-Formylsalicylic acid, with the IUPAC name 5-formyl-2-hydroxybenzoic acid, is a
monohydroxybenzoic acid where a benzoic acid nucleus is substituted at positions 2 and 5 with
a hydroxyl and a formyl group, respectively.[4]

Property Value
CAS Number 616-76-2
Molecular Formula CsHeO4
Molecular Weight 166.13 g/mol
Light beige to brownish-yellow fine crystalline
Appearance
powder
Melting Point 250 °C (decomposes)

Synthesis of 5-Formylsalicylic Acid Derivatives

The aldehyde functional group of 5-formylsalicylic acid is the primary site for the synthesis of
a wide array of derivatives, most notably Schiff bases and hydrazones.[1][3]

Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of the formyl group of 5-FSA
with the primary amino group of various amines.

Hydrazone Derivatives

Hydrazones are formed by the reaction of 5-FSA with hydrazines or hydrazides. These
derivatives have shown significant potential as antimicrobial agents.[5]

Metal Complexes
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The carboxylic acid and hydroxyl groups of 5-formylsalicylic acid and its derivatives can act
as ligands to form stable complexes with various metal ions. These metal complexes have
been investigated for their potential as anticancer and antimicrobial agents.[6][7]

Quantitative Biological Activity Data

The following tables summarize the biological activities of derivatives of 5-formylsalicylic acid
and its close analogs. It is important to note that specific quantitative data for a wide range of 5-
FSA derivatives are limited in the current literature. Therefore, data from derivatives of the
isomeric 3-formylsalicylic acid and the parent salicylaldehyde are included to demonstrate the
potential of this class of compounds.

Table 1: Anticancer Activity of Salicylic Aldehyde Schiff Base and Hydrazone Derivatives

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1198217?utm_src=pdf-body
https://scispace.com/pdf/schiff-base-metal-complexes-as-anticancer-agents-g4j3mj6av4.pdf
https://www.iosrjournals.org/iosr-jac/papers/vol7-issue4/Version-2/B07420405.pdf
https://www.benchchem.com/product/b1198217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

L Amine/Hydr
Derivative Parent . Cancer Cell
azide . ICs0 (M) Reference
Type Aldehyde Line
Component
) 2,6- Data not
) Salicylaldehy ) o
Schiff Base 4 diethylphenyl HelLa specified in [8]
e
amine UM
) 2,6- Data not
) Salicylaldehy ) o
Schiff Base q diethylphenyl MCF-7 specified in [8]
e
amine UM
3-
~ Hydrazide
Hydrazone Formylsalicyli o PC-3 1.32 [9]
) derivative 3h
c acid
3- :
_ Hydrazide
Hydrazone Formylsalicyli o MCF-7 2.99 9]
) derivative 3h
c acid
3- :
~ Hydrazide
Hydrazone Formylsalicyli o HT-29 1.71 [9]
) derivative 3h
c acid
5-FA - - A431 >1000 [5]
5-FA - - HT29 >1000 [5]
5-FA - - Hela >1000 [5]
5-FA-tHBCcAg
- - A431 3.26 [5]
VLP

Note: "5-FA" is presumed to be 5-formylsalicylic acid as per the context of the study. VLP

refers to Virus-Like Particle conjugation.

Table 2: Antimicrobial Activity of Hydrazone Derivatives
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Parent
Derivative BacteriallFung

Aldehyde/Keto . MIC (pg/mL) Reference
Type al Strain

ne

Isonicotinic acid S. aureus ATCC

Hydrazone o 1.95 [10]
derivative 6538
Isonicotinic acid S. epidermidis

Hydrazone o 3.91 [10]
derivative ATCC 12228

Isonicotinic acid B. subtilis ATCC

Hydrazone o 7.81 [10]
derivative 6633
5-Nitrofuran-2- ] o
o S. epidermidis
Hydrazone carboxylic acid 0.48 - 15.62 [10]
ATCC 12228

derivative

5-Nitrofuran-2-
S. aureus ATCC

Hydrazone carboxylic acid 0.48 - 15.62 [10]
o 43300
derivative
Thiouracil )
Hydrazone o E. coli 12.5 [5]
derivative
Thiouracil
Hydrazone o S. aureus 6.25 [5]
derivative
Steroidal '
Ketosteroid B. cereus 0.37 - 3.00 [11]
Hydrazone

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives of 5-
formylsalicylic acid and for the evaluation of their biological activities.

Protocol 1: General Synthesis of 5-Formylsalicylic Acid
Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base ligands from 5-
formylsalicylic acid.[12]
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 Dissolution: Dissolve 1 mmol of 5-formylsalicylic acid in 20 mL of warm ethanol in a round-
bottom flask equipped with a magnetic stirrer.

» Addition of Amine: In a separate container, dissolve 1 mmol of the desired primary amine in
10 mL of ethanol. Add this solution dropwise to the 5-formylsalicylic acid solution with
continuous stirring.

o Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

« |solation: After completion, cool the reaction mixture to room temperature. The precipitated
Schiff base is collected by vacuum filtration.

 Purification: Wash the collected solid with cold ethanol to remove any unreacted starting
materials. The crude product can be further purified by recrystallization from a suitable
solvent (e.g., ethanol or methanol).

o Characterization: The structure of the synthesized Schiff base is confirmed using
spectroscopic techniques such as FT-IR, H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of 5-Formylsalicylic Acid
Hydrazone Derivatives

This protocol outlines a general procedure for the synthesis of hydrazone derivatives.[9]

e Reaction Mixture: In a round-bottom flask, combine 1 mmol of 5-formylsalicylic acid and 1
mmol of the appropriate hydrazide in 30 mL of ethanol.

o Catalysis (Optional): Add a few drops of glacial acetic acid to the mixture to catalyze the
reaction.

o Reflux: Reflux the mixture for 3-5 hours.
¢ [solation: Upon cooling, the solid product that separates out is collected by filtration.

 Purification: Wash the solid with ethanol and recrystallize from a suitable solvent to yield the
pure hydrazone derivative.
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Protocol 3: Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
assay used to assess cell metabolic activity and is widely used to measure the cytotoxicity of
potential anticancer compounds.[9][13]

o Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 10* cells per
well and incubate for 24 hours to allow for cell attachment.

o Compound Treatment: Treat the cells with various concentrations of the test compounds and
incubate for 48 to 72 hours.

o MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4
hours at 37°C.

e Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as
dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at approximately 570 nm using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and
determine the ICso value (the concentration of the compound that inhibits 50% of cell
growth).

Protocol 4: Antimicrobial Activity Assessment (Broth
Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

[°]

o Preparation of Inoculum: Grow bacterial strains on nutrient agar plates at 37°C for 24 hours.
Prepare a standardized bacterial suspension in a suitable broth.

o Preparation of Test Compounds: Prepare stock solutions of the test compounds in DMSO.
Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate.
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 Inoculation and Incubation: Inoculate each well with the standardized bacterial suspension.
Incubate the plates at 37°C for 24 hours.

o Determination of MIC: The MIC is the lowest concentration of the compound that completely
inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the specific molecular targets of 5-formylsalicylic acid derivatives are largely yet to be
elucidated, the known mechanisms of other salicylic acid analogs provide valuable insights into
their potential modes of action. Key pathways implicated in the therapeutic effects of salicylic
acid derivatives include the NF-kB signaling pathway and the intrinsic apoptosis pathway.

Inhibition of the NF-kB Signaling Pathway

The transcription factor NF-kB plays a crucial role in regulating the expression of genes
involved in inflammation and cell survival. Dysregulation of the NF-kB pathway is implicated in
various inflammatory diseases and cancers. Salicylic acid and its derivatives have been shown
to inhibit NF-kB activation, thereby exerting anti-inflammatory and pro-apoptotic effects.[14]

Caption: Potential inhibition of the NF-kB signaling pathway by 5-FSA derivatives.

Induction of the Intrinsic Apoptosis Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death.
The intrinsic apoptosis pathway is initiated by cellular stress and converges on the
mitochondria, leading to the release of cytochrome c¢ and the activation of caspases, which
execute cell death. Schiff bases and their metal complexes have been shown to induce
apoptosis in cancer cells.[12]
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Caption: Generalized intrinsic apoptosis pathway potentially induced by 5-FSA derivatives.
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Structure-Activity Relationship (SAR)
Considerations

While a comprehensive SAR for 5-formylsalicylic acid derivatives is yet to be established due
to the limited number of studies, general trends observed for other salicylic acid analogs can
provide guidance for future drug design.

e Substitution on the Salicylic Acid Ring: The nature and position of substituents on the
benzene ring can significantly influence biological activity. For instance, the introduction of a
chlorine atom at the 5-position of salicylic acid has been shown to enhance its NF-kB
inhibitory activity.[2]

» Modification of the Carboxylic Acid Group: Amidation of the carboxylic acid group of salicylic
acid has also been found to increase its ability to suppress NF-kB activity.[2]

e The Imine/Hydrazone Moiety: In Schiff base and hydrazone derivatives, the nature of the
substituent attached to the imine or hydrazone nitrogen can dramatically affect the
compound's biological profile, including its potency and selectivity.

Conclusion and Future Directions

5-Formylsalicylic acid represents a promising and versatile scaffold for the development of
novel therapeutic agents. While current research on its derivatives is in the early stages, the
demonstrated anticancer, antimicrobial, and anti-inflammatory activities of analogous salicylic
acid derivatives highlight the significant potential of this compound class. The synthetic
accessibility of Schiff base, hydrazone, and metal complex derivatives provides a rich chemical
space for exploration.

Future research should focus on the systematic synthesis and biological evaluation of a diverse
library of 5-formylsalicylic acid derivatives. The generation of robust quantitative data will be
crucial for establishing clear structure-activity relationships and for identifying lead compounds
for further development. Furthermore, detailed mechanistic studies are required to elucidate
the specific molecular targets and signaling pathways modulated by these compounds in
mammalian systems. Such efforts will be instrumental in unlocking the full therapeutic potential
of 5-formylsalicylic acid and its analogs in the treatment of cancer, infectious diseases, and
inflammatory disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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